BenchChemオンラインストアへようこそ!

N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

TRPA1 antagonist pain piperidine carboxamide

N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide (CAS: 1428364-05-9) is a synthetic organic compound belonging to a class of piperidine-4-carboxamide derivatives featuring a distinctive pyrrolidine-1-sulfonyl moiety and a 1-(4-methoxyphenyl)ethyl substituent. While its specific biological activity remains largely uncharacterized in peer-reviewed literature, its structural features are consistent with compounds patented as Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists, developed by Hoffmann-La Roche for potential therapeutic applications in pain and respiratory conditions.

Molecular Formula C19H29N3O4S
Molecular Weight 395.52
CAS No. 1428364-05-9
Cat. No. B2549514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
CAS1428364-05-9
Molecular FormulaC19H29N3O4S
Molecular Weight395.52
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3
InChIInChI=1S/C19H29N3O4S/c1-15(16-5-7-18(26-2)8-6-16)20-19(23)17-9-13-22(14-10-17)27(24,25)21-11-3-4-12-21/h5-8,15,17H,3-4,9-14H2,1-2H3,(H,20,23)
InChIKeyDXWABJGUZLDLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide (CAS 1428364-05-9): TRPA1 Antagonist Class Candidate


N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide (CAS: 1428364-05-9) is a synthetic organic compound belonging to a class of piperidine-4-carboxamide derivatives featuring a distinctive pyrrolidine-1-sulfonyl moiety and a 1-(4-methoxyphenyl)ethyl substituent . While its specific biological activity remains largely uncharacterized in peer-reviewed literature, its structural features are consistent with compounds patented as Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists, developed by Hoffmann-La Roche for potential therapeutic applications in pain and respiratory conditions. The compound is typically supplied at 95% purity with molecular formula C19H29N3O4S and molecular weight 395.52 g/mol, serving primarily as a research tool for investigating TRPA1 pharmacology.

Lack of Validated Biological Data Precludes Generic Substitution for N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide


Despite belonging to a patent-protected chemical class with potential activity against the TRPA1 ion channel, no specific, quantitative biological or pharmacological data—such as IC50, EC50, or selectivity profiles—are available in the public domain for this precise compound . Piperidine carboxamide analogs within these patent families exhibit a wide range of activities, from potent antagonism to agonism, depending on subtle structural modifications. Consequently, substituting a generic analog from the same broad patent class for this specific compound without confirmatory data carries the significant risk of introducing an uncharacterized or even functionally opposite pharmacological profile, invalidating experimental assumptions in target-based research settings.

Limited Comparative Evidence Guide for N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide


TRPA1 Target Class Assignment Versus Uncharacterized Analogs

The compound is structurally encompassed within the general Markush formulas of patent families claiming TRPA1-modulating piperidine carboxamides . This provides a plausible, though experimentally unconfirmed, biological target hypothesis that distinguishes it from structurally related piperidine-4-carboxamides not covered by such patents. For instance, while both this compound and the benchmark TRPA1 antagonist A-967079 share the piperidine core, A-967079 is an extensively characterized tool compound with published IC50 values in the nanomolar range, whereas no comparable functional data exist for the target compound . This positions the target compound as a potentially novel but unvalidated chemical starting point, not a qualified replacement for known standards.

TRPA1 antagonist pain piperidine carboxamide

Absence of Selectivity Data Differentiates This Compound from Multi-Targeted Sulfonamide Analogs

No selectivity data (e.g., against related TRP channels like TRPV1, TRPM8) are available for this compound. This contrasts sharply with well-documented piperidine sulfonamide leads such as compound 34 from the same patent origin (IC50_TRPA1 = 0.11 µM, selectivity profile reported) . The complete absence of selectivity data creates a critical knowledge gap, preventing any assessment of off-target risk, which is a key differentiator when selecting research compounds for in vivo target validation studies.

selectivity off-target effects TRP channels

Physicochemical Properties Predict Favorable CNS Penetration but Lack Empirical Pharmacokinetic Verification

Based on its molecular weight (395.52 g/mol) and balanced lipophilicity (predicted LogP ~2.5-3.5), this compound falls within favorable CNS drug-like chemical space. However, unlike α-aryl pyrrolidine sulfonamide leads from the same Roche program that demonstrated improved metabolic stability (t1/2 in liver microsomes) , no experimental ADME/DMPK data exist for this specific compound. Comparatively, many CNS-permeable TRPA1 tool compounds possess measured brain-to-plasma ratios, while this compound's in vivo disposition remains entirely unknown.

CNS penetration physicochemical properties fraction unbound

Hypothesis-Driven Research Applications for N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide


In Vitro Biochemical Screening for TRPA1 Antagonism

The sole data-supported use case for this compound is as a test article in a fluorescent or electrophysiological TRPA1 antagonism screening assay (e.g., FLIPR calcium flux or patch clamp). Its patent classification suggests it may inhibit AITC-induced activation of human TRPA1 channels, though confirmatory data must be generated de novo . This scenario is ideal for academic labs exploring structure-activity relationships (SAR) within the broader piperidine sulfonamide series.

Chemical Starting Point for Structure-Activity Relationship (SAR) Studies

The unique combination of a pyrrolidine-1-sulfonyl group and a 1-(4-methoxyphenyl)ethyl substituent offers a distinct chemotype for medicinal chemistry SAR expansion . Researchers can systematically modify the methoxyphenyl group or the piperidine linker to generate analogs and assess their impact on TRPA1 potency and selectivity, building on the foundational patent disclosure.

Negative Control for Selectivity Profiling Panels

Given the complete absence of cross-reactivity data against other TRP channels (e.g., TRPV1, TRPM8), this compound could be empirically tested for selectivity as part of a broader panel. Once characterized, it may serve as a selectivity control compound for distinguishing TRPA1-dependent from TRPA1-independent effects in neuronal signaling assays .

Quote Request

Request a Quote for N-(1-(4-methoxyphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.